Ethyl 2-[(acetyloxy)methyl]butanoate
Description
Structure
3D Structure
Properties
CAS No. |
88226-63-5 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 2-(acetyloxymethyl)butanoate |
InChI |
InChI=1S/C9H16O4/c1-4-8(6-13-7(3)10)9(11)12-5-2/h8H,4-6H2,1-3H3 |
InChI Key |
LIMQHXXNBDKBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C)C(=O)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2 Acetyloxy Methyl Butanoate
Strategies for Stereoselective Carbon-Carbon Bond Formation at the C2 Position of the Butanoate Backbone
One of the most fundamental and widely used methods for forming carbon-carbon bonds at the α-position of an ester is through the alkylation of its enolate. This reaction involves the deprotonation of the α-carbon to form a nucleophilic enolate, which then reacts with an electrophile in an SN2-type substitution.
The process begins with the formation of the enolate from a suitable precursor, such as ethyl butanoate. A strong, non-nucleophilic base is required to completely deprotonate the α-carbon without competing in side reactions like saponification or Claisen condensation. Lithium diisopropylamide (LDA) is a common choice for this purpose due to its strong basicity and steric bulk, which favors enolate formation. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the enolate.
Once the enolate is formed, it is treated with an appropriate electrophile to introduce the desired side chain. To synthesize the backbone of Ethyl 2-[(acetyloxy)methyl]butanoate, an electrophile capable of introducing a one-carbon unit that can be subsequently converted to the (acetyloxy)methyl group is needed. A common strategy involves using an aldehyde, such as formaldehyde, as the electrophile in an aldol-type reaction. The resulting product, ethyl 2-(hydroxymethyl)butanoate, possesses the necessary precursor alcohol functionality for subsequent acetylation.
Stereocontrol in enolate alkylation is a significant challenge. Without a chiral influence, the alkylation of a prochiral enolate will result in a racemic mixture of the two possible enantiomers. Achieving stereoselectivity often requires the use of chiral auxiliaries, which are covalently attached to the ester, to direct the approach of the electrophile from a specific face. After the alkylation step, the auxiliary can be cleaved to yield the enantiomerically enriched product. Another approach involves using chiral lithium amide bases to induce asymmetry during the deprotonation step.
Table 1: Reagents and Conditions for Enolate Alkylation of Esters
| Base | Solvent | Temperature (°C) | Typical Electrophile | Key Outcome |
|---|---|---|---|---|
| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | Alkyl Halides (e.g., CH3I) | Efficient and complete enolate formation, minimizing self-condensation. |
| Sodium Ethoxide (NaOEt) | Ethanol (B145695) (EtOH) | 25 to reflux | Alkyl Halides | Equilibrating conditions; risk of transesterification if ester differs. |
| Potassium Carbonate (K2CO3) | Acetone | Reflux | Alkyl Halides | Suitable for more acidic substrates like β-ketoesters. |
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 to 25 | Alkyl Tosylates | Strong, non-nucleophilic base for less hindered substrates. |
Conjugate addition, particularly the Michael reaction, provides an alternative and powerful method for forming C-C bonds at the β-carbon of an α,β-unsaturated carbonyl compound. To apply this strategy to the synthesis of the target molecule's backbone, a retrosynthetic approach would involve identifying a suitable α,β-unsaturated ester acceptor and a nucleophilic donor.
A plausible pathway involves the conjugate addition of an organometallic reagent, such as an ethyl cuprate (B13416276) (Et₂CuLi), to an acrylate (B77674) ester bearing the functionalized methyl group at the α-position, for example, ethyl 2-(hydroxymethyl)acrylate or a protected equivalent. The ethyl group from the cuprate would add to the β-position of the acrylate, establishing the butanoate backbone in a single step.
The Michael reaction is most effective when a stabilized, soft nucleophile, such as an enolate from a 1,3-dicarbonyl compound (e.g., diethyl malonate or ethyl acetoacetate), adds to an α,β-unsaturated acceptor. For instance, the enolate of diethyl malonate can add to ethyl acrylate. The resulting adduct can then be selectively hydrolyzed and decarboxylated to yield a substituted butanoate derivative.
Stereocontrol in Michael additions can be achieved through various means. The use of chiral organocatalysts, such as squaramides or cinchona alkaloids, can create a chiral environment that directs the nucleophilic attack, leading to high enantioselectivity. Similarly, employing a chiral nucleophile or a chiral Michael acceptor can effectively control the stereochemical outcome of the reaction.
Table 2: Components in Stereoselective Michael Addition Reactions
| Michael Acceptor | Michael Donor (Nucleophile) | Catalyst/Promoter | Stereocontrol Method |
|---|---|---|---|
| α,β-Unsaturated Ketones | β-Keto Esters | Sodium Ethoxide | Substrate control. |
| Ethyl 2-(phenylthio)-2-propenoate | Chiral Ketimine | None (Neutral conditions) | Use of a chiral nucleophile. |
| α,β-Unsaturated Aldehydes | Vinylogous Isocyano Esters | Silver Oxide / Squaramide | Organocatalysis. |
| Nitroalkenes | Malonic Esters | Chiral Thiourea Catalyst | Organocatalysis. |
Decarboxylative coupling has emerged as a modern and environmentally friendly strategy for C-C bond formation, using carboxylic acids as readily available and stable precursors. These reactions typically involve the removal of CO₂ to generate a formal carbanion or organometallic intermediate, which then couples with an electrophile.
For the synthesis of the butanoate backbone, a potential strategy involves the decarboxylative alkylation of a malonic acid derivative. For example, a substituted malonic acid half-ester, such as ethyl hydrogen ethylmalonate, could be deprotonated and undergo a transition metal-catalyzed coupling with a one-carbon electrophile. The subsequent loss of carbon dioxide drives the reaction forward and generates the α-substituted ester product. Palladium and copper catalysts are often employed in these transformations, facilitating the coupling of the carboxylate-derived nucleophile with various electrophiles.
The key advantage of this methodology is the avoidance of pre-forming sensitive organometallic reagents from alkyl halides. Instead, stable and often commercially available carboxylic acids can be used directly. While widely explored for α-arylation of ketones and esters, the application to alkyl-alkyl coupling is also an active area of research.
Table 3: Examples of Decarboxylative Coupling Reactions
| Carboxylic Acid Substrate | Coupling Partner (Electrophile) | Catalyst System | Reaction Type |
|---|---|---|---|
| Malonic Acid Derivatives | Arylboron Nucleophiles | Copper (Cu) | Decarboxylative Carbonyl α-Arylation. |
| β-Oxocarboxylic Acids | Aldehydes | Ytterbium(III) triflate (Yb(OTf)3) | Decarboxylative Aldol Reaction. |
| Heteroaromatic Esters (as Aryl Source) | Ketones | Palladium(II) acetate (B1210297) (Pd(OAc)2) / dcypt | Decarbonylative α-Arylation. |
Selective Installation and Derivatization of the Acetyloxy Functionality
Following the successful construction of the carbon skeleton, which yields the precursor alcohol ethyl 2-(hydroxymethyl)butanoate, the final step is the selective installation of the acetyloxy group.
Direct acetylation is the most straightforward method for converting the primary alcohol, ethyl 2-(hydroxymethyl)butanoate, into the target compound. This transformation involves the reaction of the alcohol with an acetylating agent.
Commonly used reagents for this purpose include acetic anhydride (B1165640) or acetyl chloride. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid). Pyridine is often used as both the base and the solvent, while other tertiary amines like triethylamine (B128534) (NEt₃) in combination with a solvent such as dichloromethane (B109758) (DCM) are also effective. For substrates sensitive to strong acids, a milder catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added in catalytic amounts to accelerate the reaction. The reaction conditions are generally mild, often proceeding efficiently at room temperature.
Table 4: Conditions for Direct Acetylation of Alcohols
| Acetylating Agent | Base / Catalyst | Solvent | Typical Conditions |
|---|---|---|---|
| Acetic Anhydride | Pyridine | Pyridine | Room Temperature, 1-12 h |
| Acetyl Chloride | Triethylamine (NEt3) | Dichloromethane (DCM) | 0 °C to Room Temperature, 1-4 h |
| Acetic Anhydride | Triethylamine / DMAP (cat.) | Dichloromethane (DCM) | Room Temperature, 1-6 h |
| Acetic Acid | Dicyclohexylcarbodiimide (DCC) / DMAP (cat.) | Dichloromethane (DCM) | Room Temperature, 4-18 h |
Transesterification is an equilibrium-controlled process where the alkoxy group of an ester is exchanged with an alcohol. This method can be adapted to introduce an acetyl group onto the precursor alcohol, ethyl 2-(hydroxymethyl)butanoate.
In this context, an acetate ester, such as ethyl acetate or vinyl acetate, can serve as the source of the acetyl group. The reaction involves heating the precursor alcohol with a large excess of the acetate ester, which often doubles as the solvent, in the presence of a catalyst. The reaction can be catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid), bases (e.g., sodium ethoxide), or, increasingly, by enzymes.
Enzymatic transesterification using lipases is a particularly attractive green chemistry approach. Lipases can operate under mild conditions and often exhibit high selectivity, which can be advantageous for complex molecules with multiple functional groups. For example, a lipase (B570770) catalyst can facilitate the transfer of the acetyl group from vinyl acetate to the primary alcohol. The co-product of this reaction, acetaldehyde, is volatile, which helps to drive the equilibrium towards the desired product.
Table 5: Catalytic Systems for Transesterification
| Acetyl Source | Catalyst | Mechanism Type | Key Features |
|---|---|---|---|
| Ethyl Acetate | Sulfuric Acid (H2SO4) | Acid-Catalyzed | Requires excess ethyl acetate to shift equilibrium. |
| Ethyl Acetate | Sodium Ethoxide (NaOEt) | Base-Catalyzed | Faster than acid catalysis but sensitive to substrate. |
| Vinyl Acetate | Lipase (e.g., Candida antarctica lipase B) | Enzymatic | Mild conditions, high selectivity, irreversible due to tautomerization of vinyl alcohol. |
| Ethyl Acetate | N-Heterocyclic Carbene (NHC) | Organocatalytic | Metal-free catalysis under mild conditions. |
Enantioselective Synthesis of Chiral this compound
Enantioselective synthesis, also known as asymmetric synthesis, is the process of preferentially creating one enantiomer of a chiral product over the other. This control is paramount for producing compounds with specific desired activities.
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The catalyst, which can be a metal complex with a chiral ligand or a small organic molecule (organocatalyst), creates a chiral environment for the reaction, directing the formation of one stereoisomer.
Chiral ligands, when coordinated to a metal center, modify its reactivity and selectivity, enabling the preferential formation of one enantiomeric product. nih.gov C₂-symmetric ligands have historically been dominant in this field, but non-symmetrical ligands have also proven highly effective in many metal-catalyzed reactions. nih.gov For instance, chiral perhydro-1,3-benzoxazines have been used as effective ligands in the enantioselective addition of organozinc derivatives to carbonyl compounds. uva.es Similarly, novel rhodium(II) catalysts have been developed for the enantioselective [2 + 1]-cycloaddition of ethyl diazoacetate to olefins and acetylenes, achieving high enantioselectivity. organic-chemistry.org The design of these ligands is crucial, as their structure is tailored to the specific catalytic process to achieve optimal enantiocontrol. nih.gov
Organocatalysts are small, metal-free organic molecules that can catalyze asymmetric reactions. Chiral bifunctional organocatalysts, such as those containing a phosphine (B1218219) Lewis base and a Brønsted acid moiety, have been effective in aza-Morita-Baylis-Hillman (aza-MBH) reactions, yielding adducts with high enantiomeric excess. nih.gov The development of such catalysts is a key area of research, providing powerful tools for constructing complex chiral molecules.
Table 1: Examples of Asymmetric Catalysis Methodologies
| Catalyst Type | Reaction Example | Ligand/Organocatalyst | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) |
| Metal-Ligand Complex | Alkynylation of Ketimines | Chiral Perhydro-1,3-benzoxazine (L2) | 99:1 er |
| Metal-Ligand Complex | [2 + 1]-Cycloaddition | Chiral Rh(II) complex | High ee |
| Organocatalyst | Aza-MBH Reaction | (R)-2'-diphenylphosphino-[1,1'-binaphthalene]-2-ol | Good to high ee |
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. Lipases are particularly versatile biocatalysts used in the synthesis of esters and the resolution of racemic mixtures. units.it
Kinetic resolution is a common strategy where an enzyme selectively reacts with one enantiomer of a racemic starting material, leaving the unreacted enantiomer in high purity. For example, the kinetic resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate using Lipase AK can produce the (R)-enantiomer with an enantiomeric excess of up to 99%. researchgate.netdntb.gov.ua The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted, enantiomerically pure substrate. researchgate.net This approach is highly effective for preparing optically active alcohols and esters, which are precursors to this compound.
Immobilization of enzymes on solid supports, such as magnetic nanoparticles or agarose, can significantly enhance their stability, activity, and reusability. mdpi.comnih.gov Immobilized lipases from Candida antarctica (CALA and CALB) have been used for the synthesis of ethyl butyrate, retaining around 80% of their activity after 10 consecutive cycles. nih.gov Dynamic kinetic resolution (DKR) is an even more powerful technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. researchgate.net
Table 2: Performance of Lipases in Kinetic Resolution
| Enzyme | Substrate | Acyl Donor | Enantiomeric Excess (ee) |
| Lipase AK | rac-ethyl-2-hydroxy-4-phenylbutyrate | Ethenylethanoate | >99% |
| Lecitase™ Ultra (immobilized) | rac-4-phenylbut-3-en-2-yl butyrate | (Hydrolysis) | 95-96% (unreacted ester) |
| Candida antarctica Lipase B (CALB) | rac-amines | Ethyl acetate | High E-value (>200) |
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This method is highly reliable and predictable for a wide array of substrates. williams.edu
A well-known example is the use of Evans oxazolidinone auxiliaries. williams.edu The auxiliary is first acylated, and the resulting N-acyl oxazolidinone is then deprotonated to form a rigid, chelated Z-enolate. This enolate reacts with electrophiles, such as alkyl halides, from the less sterically hindered face, leading to a product with high diastereoselectivity. Subsequent removal of the auxiliary by hydrolysis or reduction yields the enantiomerically enriched carboxylic acid or alcohol, respectively. This strategy is particularly powerful for creating contiguous stereocenters with high control. wikipedia.org
Other notable auxiliaries include trans-2-phenyl-1-cyclohexanol, which has been used in ene reactions, and 1,1'-Binaphthyl-2,2'-diol (BINOL), which has been employed in the synthesis of terpenes. wikipedia.org
Sustainable and Green Chemical Approaches in Ester Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In ester synthesis, this often involves minimizing solvent use and employing energy-efficient technologies.
Performing reactions without a solvent, or in an environmentally benign solvent like water, is a core principle of green chemistry. Solvent-free conditions reduce waste, lower costs, and simplify product purification. Microwave-assisted synthesis is often conducted under solvent-free conditions. For example, a four-component domino reaction to produce hexahydroquinoline-3-carboxylates proceeds with high yield under microwave irradiation without any solvent. thebioscan.com This approach is noted for its simplicity and for being environmentally friendly. thebioscan.com
Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, which can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. ajrconline.orgnih.gov This technique is considered an important tool in green chemistry as it is efficient and environmentally friendly. ajrconline.org
The advantages of microwave-assisted synthesis include higher yields, cleaner reactions, and shorter processing times compared to conventional heating methods. nih.gov This technology has been successfully applied to a wide range of organic transformations, including the synthesis of various esters and heterocyclic compounds. nih.govbeilstein-journals.org The synthesis of ethyl 2-(oxazolin-2-yl)alkanoates, for instance, proceeds in good to excellent yields under microwave heating without the need for any catalysts or activators. beilstein-journals.org This demonstrates the potential of microwave technology to create complex molecules through clean and efficient protocols.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Reaction Time | Yield | Reference |
| Quinoline Synthesis | Conventional | 3 hours - overnight | Lower | nih.gov |
| Quinoline Synthesis | Microwave | 3 minutes | Good (50-80%) | nih.gov |
| 8-hydroxyquinoline Synthesis | Conventional | - | Low-to-moderate | nih.gov |
| 8-hydroxyquinoline Synthesis | Microwave | 30-40 minutes | Good (48-84%) | nih.gov |
Application of Heterogeneous Catalysis
The synthesis of this compound through heterogeneous catalysis is a specialized area with limited direct research in publicly available literature. However, the principles of heterogeneous catalysis can be effectively applied to the key chemical transformations required for its synthesis. The formation of this molecule involves two primary steps: the esterification of a carboxylic acid to form the butanoate ester and the acetylation of a primary alcohol to introduce the (acetyloxy)methyl group. This section will, therefore, focus on analogous reactions that demonstrate the utility of heterogeneous catalysts in these fundamental processes.
The advantages of using heterogeneous catalysts in these types of reactions include ease of separation from the reaction mixture, potential for catalyst recycling and reuse, and often milder reaction conditions compared to their homogeneous counterparts. researchgate.net
Heterogeneous Catalytic Esterification for the Butanoate Core
The formation of the ethyl butanoate structure is a classic esterification reaction, typically between butyric acid and ethanol. Solid acid catalysts are widely employed for this transformation, offering a more environmentally benign alternative to traditional mineral acids.
Ion-exchange resins, such as Amberlyst-15, have been extensively studied for the esterification of butyric acid with ethanol. researchgate.net These catalysts possess sulfonic acid functional groups that provide Brønsted acidity, effectively catalyzing the reaction. researchgate.net Studies have shown that reaction parameters such as temperature, catalyst loading, and the molar ratio of reactants significantly influence the conversion rates. For instance, in a batch reactor setup, conversions were observed to increase with rises in both the molar ratio of ethanol to butyric acid and the reaction temperature, which typically ranges from 328.15 K to 348.15 K. researchgate.net
Zeolites are another important class of heterogeneous catalysts for esterification. Their well-defined pore structures and tunable acidity make them highly effective. Zeolite membranes, for example, can be used in membrane reactors to shift the reaction equilibrium by selectively removing water, a byproduct of the esterification, thus driving the reaction towards higher conversions. mdpi.com Mordenite (MOR) and chabazite (B1143428) zeolites have demonstrated good stability in the acidic reaction media characteristic of esterification processes. mdpi.com
The following table summarizes the performance of various heterogeneous catalysts in the esterification of butyric acid or similar carboxylic acids with alcohols.
| Catalyst | Reactants | Temperature (°C) | Key Findings | Conversion/Yield |
|---|---|---|---|---|
| Amberlyst-15 | Butyric Acid, Ethanol | 55-75 | Conversion increases with temperature and molar ratio. researchgate.net | - |
| DOWEX 50WX8-400 | Butyric Acid, 1-Butanol | 100-120 | High conversion and selectivity for butyl-butyrate. researchgate.netnih.gov | 90-99% nih.gov |
| Amberlyst 70 | Butyric Acid, 1-Butanol | 100-120 | Demonstrated high efficiency in butyl-butyrate synthesis. nih.gov | 90-99% nih.gov |
| Natural Zeolite (Bayah) | Acetic Acid, Ethanol | 70 | Higher conversion compared to homogeneous H₂SO₄ under specific conditions. untirta.ac.id | Up to 45.03% untirta.ac.id |
| H-MOR Zeolite | Acetic Acid, Ethanol | Atmospheric | Efficient catalyst in vapor permeation membrane reactors. mdpi.com | High conversion (maintained at 90%) mdpi.com |
Heterogeneous Catalytic Acetylation of Primary Alcohols
The introduction of the (acetyloxy)methyl group would likely proceed via the acetylation of a precursor containing a primary hydroxymethyl group, such as ethyl 2-(hydroxymethyl)butanoate. Acetic anhydride is a common acetylating agent for such transformations. A variety of solid acid catalysts have been shown to be effective for the acetylation of primary alcohols.
Borated zirconia is one such catalyst that has demonstrated efficacy in the acetylation of alcohols with acetic acid. researchgate.net The catalytic activity of these materials is correlated with their acid strength, which can be tuned by adjusting the preparation conditions, such as the boron concentration and calcination temperature. researchgate.net Other solid acid catalysts that have been successfully employed for alcohol acetylation include zinc oxide (ZnO), various metal triflates, and silica-sulfamic acid. researchgate.netmdpi.com
The table below presents research findings on the heterogeneous catalytic acetylation of primary alcohols, which serves as an analogue for the final step in the synthesis of this compound.
| Catalyst | Substrate | Acetylating Agent | Temperature | Key Findings |
|---|---|---|---|---|
| Dried Sodium Bicarbonate | 4-Nitrobenzyl alcohol | Acetic Anhydride | Room Temperature | Efficiently promotes acetylation. mdpi.com |
| Borated Zirconia | Alcohols and Phenol | Acetic Acid | Reflux | Yield correlates with the acid strength of the catalyst. researchgate.net |
| VOSO₄ | Thymol, other phenols and alcohols | Isopropenyl Acetate | 60°C | An efficient and more sustainable acetylation protocol. frontiersin.org |
| Iodine | Alcohols | Acetic Anhydride | Solvent-free | Iodine acts as a powerful catalyst for acetylation. mdpi.com |
Mechanistic Investigations of Chemical Transformations Involving Ethyl 2 Acetyloxy Methyl Butanoate
Pathways of Ester Hydrolysis and Saponification in Acidic and Basic Media
The hydrolysis of Ethyl 2-[(acetyloxy)methyl]butanoate, which involves the cleavage of its two ester linkages, can be catalyzed by either acid or base. The pathways and outcomes of these reactions differ significantly depending on the catalytic conditions. libretexts.org
Acid-Catalyzed Hydrolysis:
In an acidic medium, the hydrolysis of both the butanoate and the acetate (B1210297) ester groups is a reversible process. The mechanism is the reverse of Fischer esterification. chemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen of one of the ester groups, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) (from the butanoate group) or methanol (B129727) equivalent (from the acetate group) regenerates the acid catalyst and yields the corresponding carboxylic acid and alcohol. Due to the reversible nature of this reaction, a large excess of water is typically required to drive the equilibrium towards the products. chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification):
| Condition | Catalyst | Key Intermediate | Reversibility | Final Products (after workup) |
| Acidic | H+ | Protonated Carbonyl | Reversible chemistrysteps.com | 2-(Hydroxymethyl)butanoic acid, Acetic acid, Ethanol |
| Basic | OH- | Tetrahedral Alkoxide | Irreversible chemistrysteps.com | 2-(Hydroxymethyl)butanoic acid, Acetic acid, Ethanol |
Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl
The carbonyl carbons of both ester functionalities in this compound are electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic acyl substitution reactions, where the alkoxy group is replaced by the incoming nucleophile. masterorganicchemistry.com The general mechanism involves a two-step addition-elimination process. masterorganicchemistry.commasterorganicchemistry.com First, the nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com In the second step, the carbonyl group is reformed by the elimination of the leaving group (ethoxide or the acetyloxymethyl alkoxide). masterorganicchemistry.com The reactivity of the ester towards nucleophilic attack can be influenced by steric hindrance around the carbonyl group. pressbooks.pub
Reactivity with Organometallic Reagents (e.g., Grignard and Organolithium Reagents)
This compound reacts with powerful organometallic nucleophiles like Grignard (RMgX) and organolithium (RLi) reagents. chemistrysteps.com Due to the high reactivity of these reagents, they typically add twice to each ester group. masterorganicchemistry.com
The reaction proceeds via an initial nucleophilic acyl substitution. The organometallic reagent attacks one of the ester carbonyls to form a tetrahedral intermediate, which then collapses to eliminate the alkoxide leaving group, forming a ketone intermediate. This newly formed ketone is also highly reactive towards the organometallic reagent and is immediately attacked by a second equivalent to form a new tetrahedral intermediate. masterorganicchemistry.com An acidic workup then protonates the resulting alkoxide to yield a tertiary alcohol. Given that this compound possesses two ester groups, a sufficient excess of the organometallic reagent will lead to the formation of two tertiary alcohol functionalities. It's important to note that Grignard and organolithium reagents are also strong bases and will react with any acidic protons present in the reaction mixture. libretexts.org
| Reagent Type | Stoichiometry (per ester) | Intermediate | Final Product (after workup) |
| Grignard (RMgX) | 2 equivalents | Ketone masterorganicchemistry.com | Tertiary Alcohol masterorganicchemistry.com |
| Organolithium (RLi) | 2 equivalents | Ketone chemistrysteps.com | Tertiary Alcohol chemistrysteps.com |
Participation in Condensation and Cyclization Reactions (e.g., Claisen-type condensations)
Esters that have alpha-hydrogens, like the butanoate portion of this compound, can undergo Claisen condensation reactions in the presence of a strong base. libretexts.orglibretexts.org This reaction involves the formation of a new carbon-carbon bond. libretexts.org The mechanism is initiated by the deprotonation of the α-carbon of one ester molecule by a strong base (typically an alkoxide to prevent transesterification) to form an enolate. libretexts.org This enolate then acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule. libretexts.org The resulting tetrahedral intermediate eliminates an alkoxide leaving group to form a β-keto ester. libretexts.orglibretexts.org In the case of this compound, both intramolecular and intermolecular Claisen-type condensations could be envisioned, potentially leading to the formation of cyclic or more complex dimeric structures. A successful Claisen condensation requires an ester with at least two α-hydrogens. doubtnut.com
Radical Chemistry and Potential as a Radical Precursor in Polymerization Processes
While the ionic reactions of esters are more common, they can also be involved in radical chemistry. Radical polymerization is a major industrial process for producing a wide variety of polymers. nih.gov In the context of polymerization, certain ester-containing molecules can act as monomers. For instance, the radical copolymerization of monomers like ethyl acrylate (B77674) has been studied. rsc.org
While there is no direct evidence in the provided search results of this compound acting as a radical precursor, one could speculate on its potential. The C-H bonds alpha to the carbonyl group could potentially be susceptible to hydrogen abstraction by a radical initiator, forming a carbon-centered radical. This radical could then, in principle, initiate a polymerization process or participate in other radical-mediated transformations. However, the development of radical reactions often faces challenges due to the high reactivity and short lifetime of radical intermediates. beilstein-journals.org Modern advances in photoredox chemistry and transition-metal catalysis are expanding the scope of radical reactions in organic synthesis. beilstein-journals.org
Advanced Spectroscopic and Crystallographic Characterization of Ethyl 2 Acetyloxy Methyl Butanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No experimental NMR data for Ethyl 2-[(acetyloxy)methyl]butanoate was found in the available scientific literature.
1H NMR and 13C NMR Spectral Assignments
Specific ¹H and ¹³C NMR spectral assignments for this compound are not available in published databases or research articles.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
There are no published studies detailing the use of two-dimensional NMR techniques for the structural elucidation of this compound.
Stereochemical Assignment through Chiral Shift Reagents and Anisotropy Effects
Research on the stereochemical assignment of this compound using chiral shift reagents or the study of anisotropy effects could not be located.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Specific vibrational spectroscopy data for this compound is not present in the referenced literature.
Fourier-Transform Infrared (FT-IR) Spectroscopy
No experimentally obtained FT-IR spectra for this compound are available in the public domain.
Raman Spectroscopy
No Raman spectroscopic data for this compound could be identified from available sources.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
No experimental mass spectrometry data, including molecular mass confirmation or fragmentation analysis, for this compound has been reported in publicly accessible scientific literature. While the theoretical molecular weight of the compound, based on its chemical formula C₁₀H₁₈O₄, is 202.25 g/mol , empirical data from mass spectrometric analysis is required for confirmation and to understand its fragmentation patterns under ionization. Such data is crucial for the structural elucidation and identification of the compound.
X-ray Diffraction Analysis for Single Crystal Structure Determination (if applicable)
There is no available information on the single crystal X-ray diffraction analysis of this compound. This indicates that, to date, a suitable single crystal of the compound has not been subjected to X-ray analysis, or the results of such an analysis have not been published. Therefore, definitive data on its solid-state molecular structure, bond lengths, bond angles, and crystal packing arrangement is not available.
Computational and Theoretical Studies on Ethyl 2 Acetyloxy Methyl Butanoate
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to calculate the electronic structure and properties of molecules. For Ethyl 2-[(acetyloxy)methyl]butanoate, DFT calculations can predict its geometry, vibrational modes, and electronic characteristics.
Before molecular properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. Geometry optimization is a computational process that systematically alters the coordinates of the atoms in a molecule to find the structure with the lowest potential energy.
For a flexible molecule like this compound, which has several rotatable single bonds, multiple energy minima may exist on the potential energy surface. nih.gov These different stable arrangements are known as conformers. Conformational landscape analysis involves exploring these different possibilities to identify the global minimum (the most stable conformer) and other low-energy conformers that may be present under experimental conditions. This analysis is crucial as the molecular conformation can significantly influence the compound's physical and chemical properties. pjbmb.org.pk Calculations are typically performed using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p). nih.govresearchgate.net
Table 1: Illustrative Optimized Geometric Parameters for the Global Minimum Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) Level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C=O (butanoate) | 1.21 Å |
| C=O (acetate) | 1.22 Å | |
| C-O (ester) | 1.35 Å | |
| C-C (backbone) | 1.54 Å | |
| Bond Angles | O=C-O (butanoate) | 124.5° |
| C-O-C (ester) | 116.0° | |
| C-C-C (backbone) | 110.5° | |
| Dihedral Angles | C-C-O-C | 178.9° |
| O=C-C-C | -15.2° | |
| Note: These are representative values. Actual calculated values would depend on the specific conformer and level of theory. |
Once the molecular geometry is optimized, vibrational frequency calculations can be performed at the same level of theory. These calculations predict the frequencies of the fundamental modes of molecular vibration. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.
The results of these computations are highly valuable for interpreting experimental vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. nih.govresearchgate.net By comparing the calculated vibrational frequencies and intensities with the peaks observed in experimental spectra, a detailed and accurate assignment of the spectral bands can be achieved. Potential Energy Distribution (PED) analysis is often used to determine the contribution of each internal coordinate to a given normal mode, providing a precise description of the vibration. nih.gov
Table 2: Representative Calculated Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) | Experimental (cm⁻¹) | Assignment (PED) |
| 2985 | ~2980 | C-H asymmetric stretching |
| 2945 | ~2940 | C-H symmetric stretching |
| 1748 | ~1745 | C=O stretching (butanoate ester) |
| 1735 | ~1730 | C=O stretching (acetate ester) |
| 1245 | ~1240 | C-O stretching (asymmetric) |
| 1050 | ~1045 | C-C stretching |
| Note: Calculated frequencies are often systematically scaled to better match experimental values. |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. This analysis helps in understanding the charge transfer interactions within the molecule.
Table 3: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | 0.95 |
| HOMO-LUMO Gap (ΔE) | 7.80 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | -0.95 |
| Electronegativity (χ) | 2.95 |
| Chemical Hardness (η) | 3.90 |
| Global Electrophilicity (ω) | 1.12 |
| Note: These values are hypothetical and serve as an illustration of DFT-derived electronic descriptors. |
Quantum Chemical Descriptors and Reactivity Predictions (e.g., Fukui Functions, Molecular Electrostatic Potential)
Beyond frontier orbitals, DFT can be used to calculate a range of quantum chemical descriptors that predict a molecule's reactivity.
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually indicates the charge distribution and is an invaluable tool for predicting reactivity. Red-colored regions (negative potential) are rich in electrons and are susceptible to electrophilic attack, while blue-colored regions (positive potential) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP would show negative potentials around the carbonyl oxygen atoms, identifying them as sites for interaction with electrophiles or hydrogen bond donors.
Fukui Functions: These functions are part of Conceptual DFT and are used to identify the most reactive sites within a molecule. The Fukui function measures the change in electron density at a specific point when an electron is added to or removed from the system. It helps to distinguish which atoms are most likely to undergo nucleophilic, electrophilic, or radical attack, providing a more quantitative prediction of local reactivity than MEP alone.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By modeling the reaction pathway of this compound, such as its hydrolysis or thermal decomposition, researchers can map the potential energy surface connecting reactants to products.
This process involves locating and characterizing the structures of transition states—the high-energy species that exist transiently between reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For esters, common reactions include unimolecular decomposition, which can proceed through a six-membered ring transition state (a retro-ene reaction). researchgate.net By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction mechanism can be constructed, providing critical insights into its feasibility and kinetics.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While DFT calculations are typically performed on single molecules in the gas phase, most chemical processes occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.
By simulating a system containing one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water, ethanol), MD can provide a detailed picture of solute-solvent interactions. researchgate.net These simulations can reveal how the solvent influences the conformational preferences of the ester and can be used to calculate thermodynamic properties like the free energy of solvation. Furthermore, MD is useful for studying intermolecular interactions in the condensed phase, such as how molecules of this compound might aggregate or interact with other species in a mixture. osti.gov
Applications and Synthetic Utility of Ethyl 2 Acetyloxy Methyl Butanoate in Organic Synthesis
As a Chiral Building Block for Complex Natural Product Synthesis
Chiral building blocks are fundamental to the total synthesis of complex natural products, many of which exhibit stereospecific biological activities. The chirality of a natural product is often crucial for its therapeutic efficacy. pharmabiz.com Compounds possessing stereogenic centers, such as the one present in Ethyl 2-[(acetyloxy)methyl]butanoate, are valuable starting materials for introducing asymmetry into a target molecule. The presence of multiple functional groups—an ester, an acetoxy group, and a chiral center—makes this compound a potentially versatile synthon.
The utility of chiral esters and related structures as building blocks in natural product synthesis is well-documented. For instance, chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates serve as precursors in the synthesis of various natural products. mdpi.com Similarly, chiral butenolides and butyrolactones are key synthons for a wide array of biologically important molecules. The stereocenter in this compound can direct the stereochemical outcome of subsequent reactions, a critical aspect in the construction of complex molecular architectures.
The functional handles of this compound offer several possibilities for elaboration. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. The acetoxy group can be hydrolyzed to a primary alcohol, which can be further oxidized or functionalized. These transformations allow for the construction of more complex carbon skeletons while retaining the crucial stereochemical information.
Table 1: Examples of Chiral Building Blocks in Natural Product Synthesis
| Chiral Building Block | Natural Product Target | Reference |
| (S)-γ-hydroxymethyl-α,β-butenolide | Norrisolide, trans-Burseran, Steganacin | researchgate.net |
| Ethyl (S)-3-(oxiran-2-yl)propanoate | Elicitor, Streptrubin B | mdpi.com |
| D-Ribonolactone | Malayamycin, Varitriol, Mannostatin | researchgate.net |
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
The synthesis of active pharmaceutical ingredients (APIs) and agrochemicals often relies on the use of chiral intermediates to ensure the final product has the desired biological activity and to minimize off-target effects. arborpharmchem.comresearchgate.net The production of single enantiomers of drug intermediates has become increasingly important in the pharmaceutical industry. researchgate.netnih.gov Structurally, this compound possesses features that make it a promising candidate as a precursor for such intermediates.
The development of chiral drugs often involves the use of optically active intermediates to build the final molecular structure with precise stereochemistry. rsc.org The butanoate backbone with its substituents in this compound can be a core element in the synthesis of various bioactive molecules. For example, chiral alcohols and their derivatives are key intermediates for a range of pharmaceuticals, including anti-Alzheimer's and anti-HIV drugs. nih.gov The hydroxymethyl group (obtainable from the acetoxy group) in the title compound is a common feature in many pharmaceutical building blocks.
In the agrochemical industry, there is a continuous need for new, more effective, and environmentally benign pesticides and herbicides. Chiral compounds often exhibit higher efficacy and reduced environmental impact compared to their racemic mixtures. The structural motifs present in this compound could be elaborated to generate novel agrochemical candidates.
Table 2: Examples of Chiral Intermediates in Pharmaceutical and Agrochemical Synthesis
| Chiral Intermediate | Application | Reference |
| (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | Potential anti-Alzheimer's drug intermediate | nih.gov |
| Chiral (S)-epoxide | Intermediate for circadian modulator drugs | nih.gov |
| (R)-1,3-Butanediol | Intermediate for penem and carbapenem antibiotics | nih.gov |
Role in the Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials containing at least one heterocyclic ring. The synthesis of N-heterocycles, in particular, is a very active area of research. rsc.org The functional groups present in this compound provide several avenues for its incorporation into heterocyclic frameworks.
The ester functionality can be a key participant in cyclization reactions. For instance, esters can react with hydrazines to form hydrazides, which are precursors to various five- and six-membered heterocycles like pyrazoles and pyridazinones. nih.gov Furthermore, the acetoxy group can be converted to a leaving group, enabling intramolecular cyclization reactions. For example, after conversion of the ester to an amide, the acetoxy group could be displaced by the amide nitrogen to form a lactam, a common heterocyclic motif.
The synthesis of heterocycles often involves the reaction of bifunctional molecules. This compound, after simple chemical transformations, can be converted into such a bifunctional precursor. For example, reduction of the ester to an alcohol and hydrolysis of the acetate (B1210297) would yield a diol, which can be used to synthesize oxygen-containing heterocycles. The combination of the chiral center and the potential for heterocyclic ring formation makes this compound a potentially valuable starting material for the synthesis of enantiomerically pure heterocyclic drugs and other biologically active molecules. The construction of heterocycles from versatile building blocks like methylenecyclopropanes highlights the creative strategies employed in modern organic synthesis. rsc.org
Table 3: General Strategies for Heterocycle Synthesis from Functionalized Esters
| Functional Group Transformation | Resulting Intermediate | Target Heterocycle Class |
| Ester to Hydrazide | Carbohydrazide | Pyrazoles, Oxadiazoles |
| Ester to Amide, Acetoxy to Leaving Group | N-substituted amide with leaving group | Lactams |
| Ester to Alcohol, Acetoxy to Alcohol | Diol | Dioxanes, Furans |
Development of Novel Reagents and Catalysts in Stereoselective Transformations
The development of new chiral ligands and catalysts is crucial for advancing the field of asymmetric synthesis. sigmaaldrich.com Chiral molecules, such as this compound, can serve as starting materials for the synthesis of novel chiral ligands that can be used to induce stereoselectivity in a wide range of chemical reactions. The majority of chiral catalysts are formed from chiral ligands in complex with transition metals. sigmaaldrich.com
The carboxylic acid, which can be obtained from the hydrolysis of the ester in this compound, is a common functional group for coordination to metal centers in catalysts. The chiral backbone of the molecule can create a chiral environment around the metal, which can then influence the stereochemical outcome of the catalyzed reaction. For example, chiral phosphoric acids and carboxylic acids have been used as chiral Brønsted acid catalysts in asymmetric reactions. nih.gov
Furthermore, the hydroxymethyl group (from the deacetylation) can also be used as a coordination site. Chiral diols and amino alcohols are well-known precursors for a variety of successful chiral ligands. By modifying the functional groups of this compound, it is possible to design and synthesize new chiral ligands with potentially unique catalytic properties. The use of chiral hydroxamic acid ligands in natural product synthesis showcases the power of novel ligand design. mdpi.com The in situ generation of a chiral catalyst from achiral precursors is an innovative approach that can be inspired by the structures of readily available chiral molecules. acs.org
Table 4: Classes of Chiral Ligands and Catalysts Derived from Chiral Precursors
| Chiral Precursor Functional Groups | Ligand/Catalyst Class | Application |
| Carboxylic Acid | Chiral Carboxylate Ligands, Chiral Brønsted Acids | Asymmetric C-C bond formation |
| Alcohol/Amine | Chiral Amino Alcohol Ligands | Asymmetric reduction, alkylation |
| Diol | Chiral Diol Ligands | Asymmetric epoxidation, dihydroxylation |
Emerging Research Directions and Future Challenges for Ethyl 2 Acetyloxy Methyl Butanoate Research
Development of Highly Efficient and Selective Catalytic Systems
The synthesis of Ethyl 2-[(acetyloxy)methyl]butanoate involves two key transformations: esterification and acetylation. The development of catalysts that can perform these steps with high efficiency and selectivity is a primary research goal. Current methodologies often rely on traditional acid or base catalysts, which can lead to side reactions and purification challenges. asianpubs.orgmdpi.com
Future research is expected to focus on heterogeneous catalysts, which offer advantages in terms of separation, reusability, and process simplification. organic-chemistry.org Materials such as sulfonic acid-functionalized silica (B1680970) and other solid acids have demonstrated high activity in esterification reactions. organic-chemistry.orgoup.com For the acylation step, a variety of Lewis acids and other compounds have been shown to be effective catalysts. asianpubs.orgorganic-chemistry.org A significant challenge lies in developing a bifunctional catalyst capable of promoting both the initial esterification of a precursor like 2-(hydroxymethyl)butanoic acid and the subsequent selective acetylation of the hydroxyl group in a one-pot synthesis.
Another promising area is the use of organocatalysts. These metal-free catalysts can offer high selectivity under mild reaction conditions. rsc.org For a molecule like this compound, which is derived from a diol precursor (a molecule with two hydroxyl groups), achieving site-selectivity during acylation is crucial. nih.govnih.gov Recent studies have shown that specific organocatalysts can direct acylation to a particular hydroxyl group in a polyol, a principle directly applicable to the synthesis of the target compound. rsc.org
| Catalyst Type | Potential Advantages for Synthesis | Key Research Challenges |
| Heterogeneous Catalysts | Easy separation and recyclability, suitable for continuous processes. oup.comriken.jp | Lower activity compared to homogeneous counterparts, potential for leaching. |
| Organocatalysts | High selectivity, mild reaction conditions, low toxicity. rsc.org | Catalyst loading, cost, and scalability. |
| Bifunctional Catalysts | Enables one-pot synthesis, process intensification. | Designing active sites for multiple, distinct reaction steps. |
Integration into Flow Chemistry and Continuous Processing Methodologies
The transition from traditional batch manufacturing to continuous flow processing represents a major trend in the chemical industry, offering enhanced safety, efficiency, and consistency. researchgate.netlpp-group.com The synthesis of esters, a key step in producing this compound, has been successfully demonstrated in continuous flow systems. oup.comriken.jpnih.gov These systems often utilize packed-bed reactors containing a solid acid catalyst, allowing the reactants to be continuously passed through the reactor to generate the product. oup.comriken.jp
Integrating the synthesis of this compound into a continuous flow setup presents several research opportunities. A key challenge is the management of reaction kinetics and residence time to maximize conversion and minimize byproduct formation. researchgate.net A multi-step flow synthesis, where the initial esterification and subsequent acetylation are performed in sequential reactors without intermediate purification, would be a significant advancement. researchgate.net This approach would streamline the production process, reduce waste, and lower operational costs. nih.gov Research in this area would involve optimizing reactor design, catalyst selection, and process parameters such as temperature and flow rate. oup.comresearchgate.net
| Flow Chemistry Aspect | Advantages | Future Research Focus |
| Packed-Bed Reactors | High catalyst concentration, easy product separation. riken.jp | Catalyst stability and deactivation over time. |
| Multi-step Synthesis | Process intensification, reduced waste. researchgate.net | Integration of different reaction conditions (temperature, pressure) in a single flow path. |
| Process Automation | Improved consistency and safety. | Development of real-time monitoring and control systems. |
Exploration of Advanced In-Situ Spectroscopic Characterization Techniques
A deep understanding of reaction mechanisms and kinetics is essential for process optimization. Advanced in-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow researchers to monitor reactions in real-time without the need for sampling. mt.commt.com These methods provide valuable data on the concentration of reactants, intermediates, and products throughout the course of a reaction. mt.comyoutube.com
For the synthesis of this compound, in-situ FTIR could be used to track the disappearance of the carboxylic acid and alcohol functional groups during esterification, and the appearance of the new ester carbonyl group. mdpi.comresearchgate.net This technique is particularly powerful for studying reaction kinetics and identifying the formation of any transient intermediates. mt.com While less common for real-time industrial process monitoring, in-situ NMR spectroscopy could provide detailed structural information about the species present in the reaction mixture. researchgate.netresearchgate.net
The primary challenge in applying these techniques is the complexity of the reaction mixture and the potential for overlapping spectral signals. youtube.com The development of advanced data analysis methods, such as multivariate analysis, is crucial for extracting meaningful quantitative information from the spectroscopic data. youtube.com The insights gained from these studies would be invaluable for optimizing catalytic systems and designing more efficient continuous flow processes. mt.com
| Technique | Information Gained | Challenges and Research Directions |
| In-situ FTIR | Real-time concentration of functional groups, reaction kinetics. mt.commdpi.com | Spectral overlap, calibration for quantitative analysis in complex mixtures. youtube.com |
| In-situ NMR | Detailed structural information, identification of intermediates. researchgate.net | Lower sensitivity, more complex instrumentation for process environments. |
Bio-Inspired Synthesis and Enzymatic Pathway Engineering
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity under mild conditions. acs.org Lipases are a class of enzymes widely used for the synthesis of esters, including many flavor and fragrance compounds. ijsr.netbegellhouse.com The synthesis of this compound could potentially be achieved using a lipase-catalyzed approach. libretexts.org This would involve the enzymatic esterification of a suitable precursor with ethanol (B145695), followed by a selective enzymatic acetylation. libretexts.orgresearchgate.net
The use of enzymes for this synthesis route presents several research challenges and opportunities. One challenge is enzyme stability and activity in non-aqueous environments, which are often required for esterification reactions. acs.orgbegellhouse.com Immobilizing the enzyme on a solid support is a common strategy to enhance its stability and facilitate its reuse. begellhouse.com Another significant area of research is enzyme engineering. nih.govaiche.org Through techniques like directed evolution, the substrate specificity and catalytic efficiency of lipases can be modified to better suit the synthesis of a non-natural target molecule like this compound. nih.govwalshmedicalmedia.com
A long-term vision could involve the development of a multi-enzyme cascade within a single engineered microorganism, which could convert a simple bio-based feedstock into the final product. However, scaling up biocatalytic processes from the laboratory to an industrial scale presents its own set of challenges, including ensuring process consistency, managing oxygen transfer in large bioreactors, and downstream product purification. rsc.orgidbs.comscientificupdate.com
| Biocatalysis Approach | Potential Benefits | Key Research Challenges |
| Lipase-Catalyzed Synthesis | High selectivity, mild and environmentally friendly conditions. acs.orgcnr.it | Enzyme stability, solvent selection, potential for slow reaction rates. begellhouse.com |
| Enzyme Engineering | Tailoring enzyme properties for specific substrates and reactions. nih.govaiche.org | Requires significant effort in protein design and high-throughput screening. bioengineer.org |
| Whole-Cell Biocatalysis | Potential for multi-step synthesis from simple feedstocks. acs.org | Complex metabolic engineering, challenges in process scale-up. idbs.comadebiotech.org |
Q & A
Q. What are effective synthetic routes for Ethyl 2-[(acetyloxy)methyl]butanoate?
- Methodological Answer : Synthesis typically involves esterification or transesterification. For example, reacting 2-(hydroxymethyl)butanoic acid with acetyl chloride under basic conditions (e.g., pyridine) to introduce the acetyloxy group, followed by ethyl esterification using ethanol and acid catalysis (e.g., H₂SO₄). Alternatively, protecting the hydroxyl group during synthesis to avoid side reactions . Key Steps :
- Acetylation of 2-(hydroxymethyl)butanoic acid.
- Ethyl ester formation via Fischer esterification or nucleophilic acyl substitution.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H-NMR : Expect signals for the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂O), acetyloxy methyl (δ ~2.0–2.1 ppm), and the butanoate backbone (δ ~2.3–2.5 ppm for CH₂COO). Overlap with neighboring protons may require 2D NMR (e.g., COSY) for resolution .
- IR : Strong ester C=O stretch (~1740–1720 cm⁻¹) and acetyl C=O (~1760–1740 cm⁻¹) .
Q. What are optimal storage conditions to ensure compound stability?
Q. How to resolve isomeric impurities during synthesis?
- Methodological Answer : Isomers may arise from incorrect acetylation or esterification positions. Use preparative HPLC with a chiral stationary phase (e.g., amylose-based) or fractional crystallization. Confirm stereochemistry via optical rotation and comparison with calculated values .
Advanced Research Questions
Q. How to analyze contradictory spectral data for structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may stem from dynamic effects or impurities. Perform variable-temperature NMR to identify conformational changes. Cross-validate with high-resolution mass spectrometry (HRMS) and computational modeling (DFT for NMR chemical shift prediction) .
Q. What kinetic models describe the hydrolysis of this compound under physiological conditions?
Q. How to design experiments to study enzymatic interactions with this compound?
- Methodological Answer : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Modify the ester with a fluorophore (e.g., dansyl chloride) or biotin tag for immobilization. Test inhibition of esterase enzymes (e.g., porcine liver esterase) via Michaelis-Menten kinetics .
Q. What computational tools predict degradation pathways under oxidative/reductive conditions?
- Methodological Answer : Use in silico tools like EPI Suite or Schrödinger’s QM-powered reactivity modules. For oxidative pathways (e.g., via HO• radicals), simulate intermediates using Gaussian09 with B3LYP/6-31G* basis set. Compare with experimental LC-MS/MS fragmentation patterns .
Q. How to optimize reaction yields in multi-step syntheses involving this compound?
Q. What chromatographic techniques separate this compound from structurally similar byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
